molecular formula C14H27BF4N2 B1354207 1-Decyl-3-methylimidazolium tetrafluoroborate CAS No. 244193-56-4

1-Decyl-3-methylimidazolium tetrafluoroborate

Cat. No.: B1354207
CAS No.: 244193-56-4
M. Wt: 310.18 g/mol
InChI Key: QGUMDWFYJYXDTH-UHFFFAOYSA-N
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Description

1-Decyl-3-methylimidazolium tetrafluoroborate is an ionic liquid with the chemical formula C14H27BF4N2. It is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. These characteristics make it a valuable compound in various scientific and industrial applications .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Decyl-3-methylimidazolium tetrafluoroborate is typically synthesized through a two-step process:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of high-purity reagents and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions: 1-Decyl-3-methylimidazolium tetrafluoroborate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Clathrate Hydrate Crystal Inhibition

One of the primary applications of 1-decyl-3-methylimidazolium tetrafluoroborate is as a clathrate hydrate crystal inhibitor in drilling fluids. The presence of hydrate crystals can pose significant challenges in oil and gas extraction; therefore, effective inhibitors are essential.

Case Study:
A study evaluated the effectiveness of this compound in preventing hydrate formation under various conditions. The results indicated that this ionic liquid significantly reduces the rate of hydrate formation compared to conventional inhibitors, demonstrating its potential for use in deep-water drilling operations .

Microextraction Solvent

This compound is also utilized as a microextraction solvent for the determination of synthetic dyes in food and cosmetic products. Its ability to selectively extract specific compounds makes it valuable in analytical chemistry.

Case Study:
Research conducted on the extraction of Brilliant Blue FCF from food samples revealed that this compound provided higher extraction efficiency compared to traditional solvents. This method not only improved sensitivity but also reduced the environmental impact associated with solvent disposal .

Host-Guest Inclusion Complexation

The compound serves as a substrate in host-guest inclusion complexation studies with β-cyclodextrin. This application exploits the ability of ionic liquids to form complexes that can enhance solubility and stability of guest molecules.

Case Study:
A multi-spectroscopic investigation demonstrated that this compound forms stable inclusion complexes with β-cyclodextrin, which can be beneficial for drug delivery systems and improving the bioavailability of pharmaceutical compounds .

Metal Plating and Electropolishing

In the field of materials science, this ionic liquid has been explored for its potential in metal plating and electropolishing processes due to its excellent conductivity and ability to stabilize metal ions.

Data Table: Applications Overview

ApplicationDescriptionReference
Clathrate Hydrate InhibitionReduces hydrate formation in drilling fluids
Microextraction SolventEfficiently extracts synthetic dyes from food and cosmetics
Host-Guest Inclusion ComplexationForms stable complexes with β-cyclodextrin for enhanced solubility
Metal Plating and ElectropolishingUsed for stabilizing metal ions in plating processes

Environmental Considerations

While this compound has many beneficial applications, it is also essential to consider its environmental impact. Studies have shown varying degrees of toxicity towards aquatic organisms, highlighting the need for careful management when using ionic liquids in industrial processes .

Toxicity Data Table

Ionic LiquidEC50 (mg/L)Toxicity Level
This compound0.204Highly toxic
1-Octyl-3-methylimidazolium tetrafluoroborate1.3Moderately toxic
1-Hexyl-3-methylimidazolium tetrafluoroborate37.8Practically harmless

Biological Activity

1-Decyl-3-methylimidazolium tetrafluoroborate ([C10mim][BF4]) is an ionic liquid (IL) that has garnered attention for its potential applications in various fields, including biochemistry and environmental science. This article reviews the biological activity of [C10mim][BF4], focusing on its effects on cellular systems, toxicity, and degradation pathways.

This compound has a unique structure that contributes to its properties as an ionic liquid. Its molecular formula is C12H20BF4N2, and it features a decyl alkyl chain attached to a 3-methylimidazolium cation. This structure influences its interactions with biological systems.

Cytotoxicity

Research indicates that [C10mim][BF4] exhibits cytotoxic effects on various cell lines. In studies involving human hepatocarcinoma (QGY-7701) and HepG2 cells, exposure to [C10mim][BF4] resulted in increased oxidative stress and apoptosis, with an effective concentration (EC50) of approximately 360 μM for QGY-7701 cells and 439.46 μM for HepG2 cells after 24 hours of exposure .

Table 1: Cytotoxic Effects of [C10mim][BF4] on Cell Lines

Cell LineEC50 (μM)Mechanism of Action
QGY-7701360Induction of oxidative stress and apoptosis
HepG2439.46Mitochondrial disruption and caspase activation

Impact on Enzyme Activity

The ionic liquid has been shown to affect enzyme stability and activity. For example, it decreases the thermal stability of lysozyme, accelerating amyloid fibrillization in a dose-dependent manner . This suggests that [C10mim][BF4] can disrupt protein function, potentially impacting metabolic processes.

Table 2: Effect of [C10mim][BF4] on Lysozyme Stability

Concentration (mM)Effect on Lysozyme Stability
0.5Decreased thermal stability
1.0Significant acceleration of fibrillization

Toxicity Studies

Toxicological assessments reveal that [C10mim][BF4] can induce significant changes in liver and kidney function in mammalian models. Acute toxicity studies indicated histopathological changes in the liver following intraperitoneal administration, with an LD50 calculated at 35.7 mg/kg body weight . The kidney was identified as particularly sensitive due to its high oxygen consumption demands during cellular respiration.

Environmental Impact

The degradation pathways of [C10mim][BF4] have been investigated to understand its environmental persistence. Under acidic conditions, it can degrade rapidly, with over 91% degradation achieved within 120 minutes using a micro-electrolysis system . The degradation products include various nitrogenous compounds and fatty acids, which may have further implications for ecological health.

Table 3: Degradation Pathways of [C10mim][BF4]

Degradation ProductFormation Mechanism
N-alkyl formamideRing opening and bond breakage
Fatty acids (e.g., formic acid)Decomposition of alkyl formamide
Nitrate ionsResultant from degradation processes

Case Studies

  • Marine Microbial Tolerance : A study isolated marine bacteria capable of degrading imidazolium-based ionic liquids, including [C10mim][BF4]. The bacteria exhibited growth in concentrations exceeding 1 M, highlighting potential bioremediation applications .
  • Soil Microbial Community Effects : Another investigation assessed the impact of [C10mim][BF4] on soil enzyme activity and microbial diversity. Results showed that at higher concentrations (5.0 mg/kg and above), enzyme activities were inhibited, leading to altered microbial community structures over a 40-day incubation period .

Properties

IUPAC Name

1-decyl-3-methylimidazol-3-ium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N2.BF4/c1-3-4-5-6-7-8-9-10-11-16-13-12-15(2)14-16;2-1(3,4)5/h12-14H,3-11H2,1-2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGUMDWFYJYXDTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCCCCCCCCCN1C=C[N+](=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27BF4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4047915
Record name 1-Decyl-3-methylimidazolium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4047915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244193-56-4
Record name 1-Decyl-3-methylimidazolium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4047915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Decyl-3-methylimidazolium Tetrafluoroborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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